Butyrimidohydrazide hydrochloride
Description
Butyrimidohydrazide hydrochloride (CAS: 3020-81-3), also known as butanimidamide hydrochloride or butyramidinium chloride, is an amidine-based organic compound with the molecular formula C₄H₁₁ClN₂ . Structurally, it consists of a butyl chain linked to an amidine group, protonated and stabilized by a hydrochloride salt. This compound is primarily utilized in laboratory settings as a reagent, with applications in synthetic chemistry and analytical research. Available in quantities ranging from 100 mg to 100 g, it is priced between €26.00 (100 mg) and €469.00 (25 g), reflecting its specialized use .
Properties
CAS No. |
19932-56-0 |
|---|---|
Molecular Formula |
C4H12ClN3 |
Molecular Weight |
137.611 |
IUPAC Name |
N/'-aminobutanimidamide;hydrochloride |
InChI |
InChI=1S/C4H11N3.ClH/c1-2-3-4(5)7-6;/h2-3,6H2,1H3,(H2,5,7);1H |
InChI Key |
LMMZQKKWXGUFRX-UHFFFAOYSA-N |
SMILES |
CCCC(=NN)N.Cl |
Synonyms |
BUTYRIMIDOHYDRAZIDE HYDROCHLORIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section provides a comparative analysis of butyrimidohydrazide hydrochloride with structurally or functionally related amidine and hydrochloride-containing compounds.
Table 1: Key Properties of this compound and Analogues
Structural and Functional Differences
- This compound features a short aliphatic chain (butyl) and an amidine group, making it less sterically hindered compared to aromatic analogues like benzimidamide hydrochloride . This structural simplicity may enhance its reactivity in nucleophilic substitution or coordination chemistry.
- Benzimidamide hydrochloride contains a benzene ring, which introduces π-π stacking capabilities and aromatic stabilization absent in butyrimidohydrazide. This difference impacts solubility and interaction with biological targets .
- Pyridoxin hydrochloride (Vitamin B6) is structurally distinct, with a pyridine ring and hydroxyl groups, enabling roles in enzymatic cofactor functions rather than amidine-specific reactivity .
- Methyl valerimidate hydrochloride includes an ester-linked imidate group, offering unique reactivity in acyl transfer reactions compared to amidines .
Physicochemical Properties
- Molecular Weight and Polarity : Butyrimidohydrazide (MW ~134.6) is smaller and less polar than pyridoxin hydrochloride (MW 205.64), suggesting differences in solubility and chromatographic behavior .
- Acid-Base Behavior : Amidines like butyrimidohydrazide and benzimidamide are strong bases due to their protonated amidine groups, whereas pyridoxin’s pyridine nitrogen exhibits weaker basicity .
Stability and Handling
- This compound requires storage in cool, dry conditions, similar to benzimidamide hydrochloride .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
